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Compound of Interest

Compound Name:
(R,R)-(+)-1,4-Dimethoxy-2,3-

butanediol

CAS No.: 33507-82-3

Cat. No.: B1594361 Get Quote

Executive Summary
(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol (CAS: 33507-82-3) is a

-symmetric chiral building block derived from L-tartaric acid. It serves as a critical chiral
auxiliary and ligand in asymmetric synthesis, particularly in the enantioselective modification of
hydride reducing agents and the resolution of carbonyl compounds. This guide provides a
definitive reference for its physicochemical characterization, specifically focusing on optical
rotation values as a proxy for enantiomeric purity, and details the mechanistic basis of its
application.

Physicochemical Characterization
Precise characterization of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol is essential for validating

the stereochemical integrity of downstream synthetic workflows.

Optical Rotation Data
The optical rotation of this compound is concentration- and solvent-dependent. The standard

reference value for high-purity material (>99% ee) is measured in methanol.
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Parameter Value Conditions Reference

Specific Rotation +1.8° ± 0.1° , Methanol [1, 2]

Enantiomer

(S,S)-(-)-1,4-

Dimethoxy-2,3-

butanediol

[3]

Molecular Weight 150.17 g/mol - -

Formula - -

Melting Point 28–30 °C Solid state [1]

Solubility Soluble , MeOH, EtOH -

Critical Note on Purity: The low magnitude of the specific rotation (+1.8°) makes this compound

sensitive to measurement errors. For rigorous validation of optical purity, it is recommended to

use

-NMR analysis with a chiral shift reagent (e.g.,

) or derivatization with Mosher's acid chloride, rather than relying solely on

polarimetry.

Conformational Analysis & Rotation Mechanism
The optical rotation arises from the chiral environment created by the fixed stereocenters at C2

and C3. The molecule adopts a preferred gauche conformation around the C2-C3 bond due to

the gauche effect (stabilizing interaction between the

and

orbitals) and intramolecular hydrogen bonding between the vicinal hydroxyl groups.
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Solvent Influence: In protic solvents like methanol, intermolecular hydrogen bonding

competes with the intramolecular network, stabilizing specific rotamers that contribute to the

positive rotation value.

Stereochemical Definition: The (R,R) configuration signifies that the hydroxyl groups at

positions 2 and 3 are oriented "back" relative to the carbon backbone when drawn in a

standard Fischer projection derived from L-tartrate.

Synthesis & Validation Protocol
To ensure the generation of material matching the specified optical rotation, the following

synthesis route from L-tartaric acid is the industry standard. This pathway preserves the

absolute configuration of the starting material.

Synthetic Workflow (DOT Diagram)

L-Tartaric Acid
(2R,3R) Dimethyl L-TartrateMeOH, H+ Acetonide Protection

(2,2-DMP, pTSA)
Acetalization Reduction

(LiAlH4, THF)
Ester Reduction Methylation

(NaH, MeI)
Ether Formation (R,R)-1,4-Dimethoxy-

2,3-butanediol

Acid Hydrolysis
(Deprotection)

Click to download full resolution via product page

Figure 1: Stereoselective synthesis pathway from L-Tartaric Acid to (R,R)-1,4-Dimethoxy-2,3-

butanediol.

Detailed Protocol
Objective: Synthesis of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol from Dimethyl L-tartrate.

Acetalization: React Dimethyl L-tartrate with 2,2-dimethoxypropane and a catalytic amount of

p-toluenesulfonic acid (pTSA) in refluxing benzene or toluene. This locks the C2-C3

conformation and protects the secondary diols.

Checkpoint: Isolate Dimethyl 2,3-O-isopropylidene-L-tartrate.

Reduction: Treat the protected diester with Lithium Aluminum Hydride (

) in anhydrous THF at 0°C to reduce the esters to primary alcohols.
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Checkpoint: Isolate 2,3-O-isopropylidene-L-threitol.

Methylation: Deprotonate the primary alcohols using Sodium Hydride (NaH) in THF/DMF,

followed by the addition of Methyl Iodide (MeI).

Mechanism:[1][2][3][4][5]

attack of the alkoxide on MeI.

Hydrolysis: Deprotect the acetonide using dilute aqueous HCl in Methanol.

Purification: Recrystallize from ether/hexane or distill to obtain the final solid.

Validation: Measure

. If

, recrystallize again.

Application in Asymmetric Synthesis
The utility of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol lies in its ability to modify the reactivity

of achiral reagents.

Chiral Ligand for Hydride Reductions
When complexed with

, the diol forms a chiral alkoxy-aluminum hydride species. This modified reagent can reduce
prochiral ketones (e.g., acetophenone) to chiral alcohols with moderate to high enantiomeric
excess (ee).

Mechanism of Induction (DOT Diagram)
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Figure 2: Mechanism of enantioselective reduction using the chiral diol-modified hydride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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